

Advanced Live Cell Imaging with Fluorescent Red 630 Conjugates

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Compound of Interest

Compound Name: *Fluorescent red 630*

CAS No.: 375395-99-6

Cat. No.: B3340300

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Application Note & Technical Guide

Introduction: The Far-Red Advantage

In live-cell imaging, the "photon budget"—the finite number of photons a fluorophore can emit before bleaching or damaging the cell—is the limiting factor. **Fluorescent Red 630** (Ex ~630 nm / Em ~650 nm) conjugates represent a critical tool for maximizing this budget.

Unlike green (FITC/GFP) or blue (DAPI/Hoechst) fluorophores, Red 630 operates in the far-red window. This spectral positioning offers three distinct mechanistic advantages for live-cell studies:

- **Reduced Phototoxicity:** Lower energy excitation photons (630 nm) generate significantly fewer Reactive Oxygen Species (ROS) compared to UV or blue light, preserving mitochondrial health during time-lapse experiments.
- **Autofluorescence Evasion:** Mammalian cells are rich in flavins and NAD(P)H, which autofluoresce in the green/blue spectrum. The Red 630 window is virtually silent, yielding superior Signal-to-Noise Ratios (SNR).
- **Deep Tissue Penetration:** Longer wavelengths scatter less, allowing for sharper imaging in 3D spheroids or organoids.

This guide provides a validated workflow for conjugating **Fluorescent Red 630** to biomolecules and deploying them in receptor internalization assays.

Technical Specifications

Property	Value	Notes
Excitation Max	630 ± 5 nm	Matches 633 nm HeNe or 635/640 nm Diode lasers.
Emission Max	650 ± 5 nm	Detectable with standard Cy5/Alexa 647 filter sets.
Extinction Coefficient	~100,000 - 250,000 M ⁻¹ cm ⁻¹	High absorptivity ensures bright signal even at low labeling density.
Stokes Shift	~20 nm	Narrow shift requiring precise filter sets to avoid crosstalk.
Solubility	Moderate (NHS-ester form)	Dissolve in anhydrous DMSO/DMF before aqueous buffer addition.

Module 1: Bioconjugation Protocol

Objective: Covalently attach **Fluorescent Red 630** NHS-Ester to a target antibody (IgG) via lysine ε-amines.

Mechanism of Action

The N-Hydroxysuccinimide (NHS) ester reacts with primary amines () on the protein surface to form a stable amide bond. This reaction is pH-dependent; the amine must be deprotonated (nucleophilic) to react.

Reagents Required

- Target Protein: IgG antibody (must be free of BSA, Gelatin, or Tris/Glycine buffers).
- Fluorophore: **Fluorescent Red 630** NHS-Ester.

- Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO_3), pH 8.3.
- Purification: Sephadex G-25 Spin Columns or Dialysis Cassettes (10K MWCO).
- Solvent: Anhydrous DMSO.^{[1][2]}

Step-by-Step Protocol

- Buffer Exchange (Critical): If the antibody is in Tris or contains BSA, dialyze it into PBS or Sodium Bicarbonate. Tris contains amines that will scavenge the dye.
- pH Adjustment: Adjust the protein solution (conc. 1–5 mg/mL) to pH 8.3 using 1M Sodium Bicarbonate.
 - Why? At pH < 8.0, amines are protonated () and unreactive.^{[3][4]} At pH > 9.0, the NHS ester hydrolyzes (breaks down) too quickly.
- Dye Solubilization: Dissolve Red 630 NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL. Prepare immediately before use.
- Conjugation Reaction: Add the dye to the protein solution while vortexing gently.
 - Ratio: Use a 10–20 molar excess of dye over protein.
 - Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous gentle agitation.
- Quenching: Add 100 μL of 1M Tris (pH 8.0) or Glycine to stop the reaction.^[1]
- Purification: Pass the mixture through a Sephadex G-25 spin column to remove free dye. The labeled protein (high MW) elutes first; free dye is trapped in the resin.

Quality Control: Degree of Labeling (DOL)

Calculate DOL to ensure optimal brightness without quenching.

- Target DOL: 2–6 dyes per antibody.

- Correction Factor (CF): Typically ~0.03–0.05 for far-red dyes (check specific vendor datasheet).

Workflow Diagram: Bioconjugation



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Caption: Step-by-step workflow for covalent attachment of Red 630 fluorophores to antibodies using NHS-ester chemistry.

Module 2: Live Cell Receptor Internalization Assay

Objective: Visualize the kinetics of receptor-mediated endocytosis using the Red 630-labeled antibody.

Experimental Logic: The "Pulse-Chase"

To distinguish between surface-bound and internalized receptors without fixing the cells, we use temperature control.

- 4°C (Pulse): Metabolic processes stop. The antibody binds to the surface receptor but cannot be internalized.
- 37°C (Chase): Metabolism resumes. The receptor-antibody complex is internalized into endosomes.

Step-by-Step Protocol

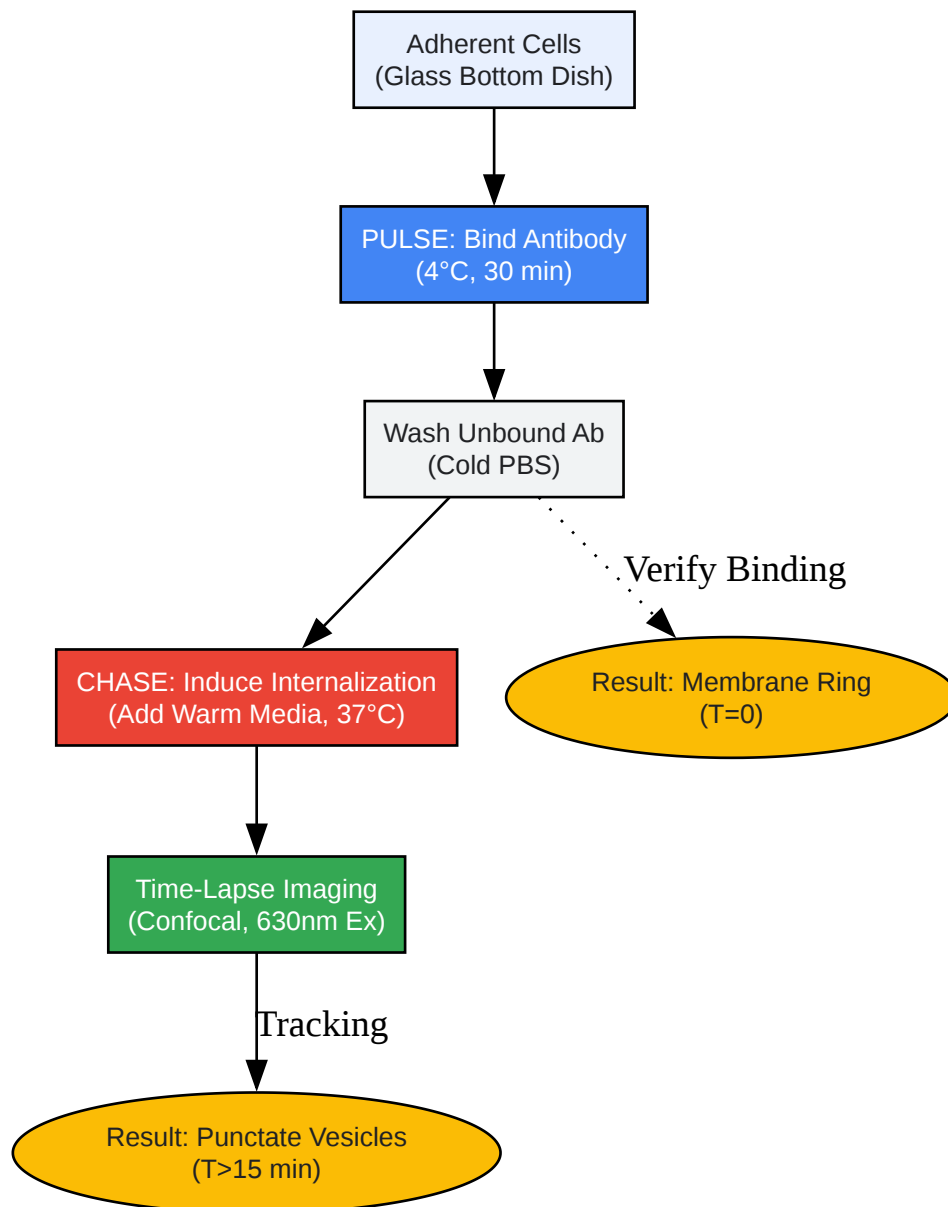
- Cell Preparation: Seed cells (e.g., HeLa, CHO) in a glass-bottom imaging dish (35mm). Grow to 70% confluency.
- Blocking (Optional): Incubate cells in cold media + 1% BSA for 10 min at 4°C to reduce non-specific binding.

- Pulse (Binding):
 - Cool cells to 4°C (on ice).
 - Add Red 630-conjugated antibody (1–5 µg/mL) in cold, phenol-red-free media.
 - Incubate for 30 minutes at 4°C.
- Wash: Gently wash cells 3x with cold PBS to remove unbound antibody.
 - Checkpoint: If you image now, you will see a "ring" stain (plasma membrane only).
- Chase (Internalization):
 - Add warm (37°C) complete media.
 - Immediately transfer to the heated microscope stage (37°C, 5% CO₂).
- Imaging:
 - Channel 1 (Nucleus): Hoechst 33342 (Ex 350 / Em 461).
 - Channel 2 (Receptor): Red 630 (Ex 630 / Em 650).
 - Time-Lapse: Acquire images every 2–5 minutes for 60 minutes.

Expected Results

- T=0 min: Sharp fluorescent ring at the cell periphery.
- T=15 min: Punctate structures (early endosomes) appear near the membrane.
- T=60 min: Accumulation of signal in the perinuclear region (lysosomes/recycling endosomes).

Workflow Diagram: Internalization Assay



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Caption: "Pulse-Chase" experimental logic for separating surface binding from intracellular trafficking events.

Troubleshooting & Optimization

Problem	Potential Cause	Solution
Weak Signal	Low Degree of Labeling (DOL)	Check DOL. If < 1.5, repeat conjugation with higher molar excess of dye.
Microscope Filter Mismatch	Ensure emission filter allows 650–670 nm pass. Standard "TRITC" filters will NOT work.	
High Background	Free dye not removed	Re-purify using a longer column or dialysis (min. 24 hours).
Non-specific binding	Add 1-2% BSA to the incubation buffer; titrate antibody concentration down.	
Signal "Quenching"	Over-labeling (DOL > 8)	High density of fluorophores causes self-quenching. Aim for DOL 2–4.
Photobleaching	Laser intensity too high	Use < 2% laser power. Red 630 is stable, but all dyes bleach. Increase gain/exposure instead of laser power.

References

- Toseland, C. P. (2013). Fluorescent labeling and modification of proteins.[3][4][5] Journal of Chemical Biology. (Review of NHS-ester chemistry mechanisms).
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